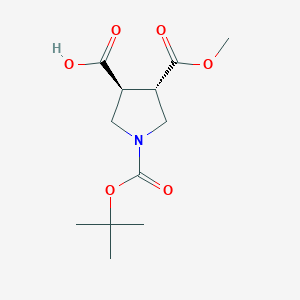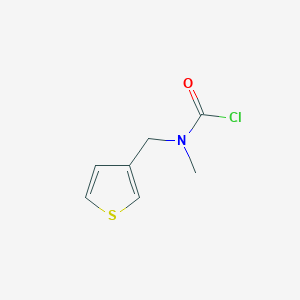
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is a chemical compound with the molecular formula C7H8ClNOS It is a derivative of carbamoyl chloride, featuring a thiophene ring substituted at the 3-position with a methyl group and a carbamoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride typically involves the reaction of N-methylthiophen-3-ylmethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride product. The general reaction scheme is as follows:
N-methylthiophen-3-ylmethylamine+Phosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phosgene gas is carefully controlled, and safety measures are implemented to handle this highly toxic reagent.
化学反応の分析
Types of Reactions
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methylthiophen-3-ylmethylamine and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts such as palladium and nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve reactants and control reaction conditions.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
科学的研究の応用
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification.
作用機序
The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate or urea linkages with amines and other nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- N-methyl-N-(thiophen-2-ylmethyl)carbamoylchloride
- N-methyl-N-(furan-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
Uniqueness
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in chemical and biological research.
特性
分子式 |
C7H8ClNOS |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
N-methyl-N-(thiophen-3-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9(7(8)10)4-6-2-3-11-5-6/h2-3,5H,4H2,1H3 |
InChIキー |
RNHBNZABEGLRAD-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CSC=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
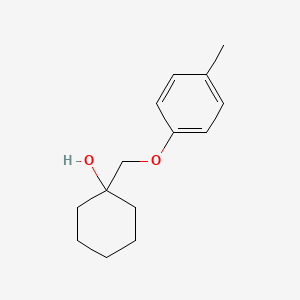
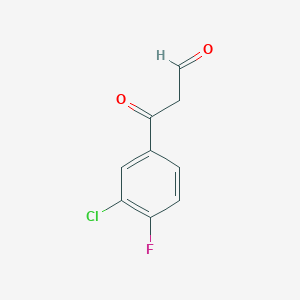
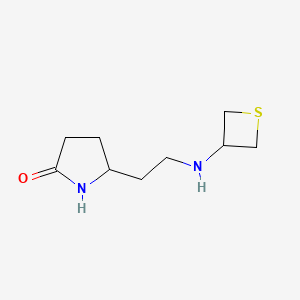
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
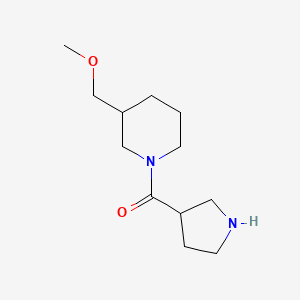
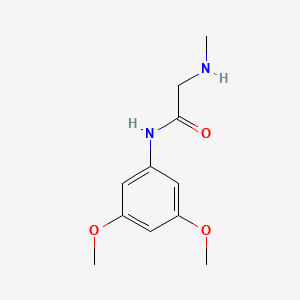
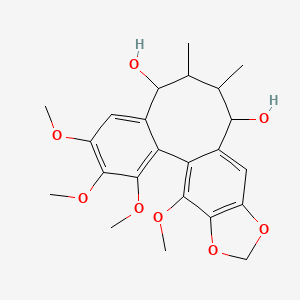
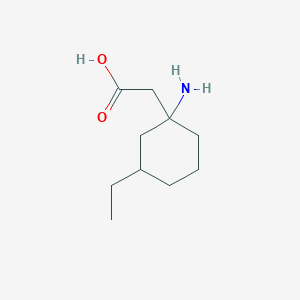
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
